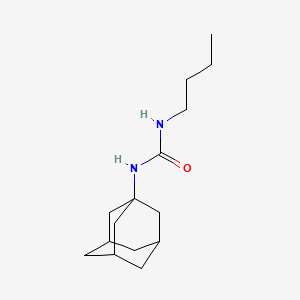![molecular formula C24H23NO4 B4064896 4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4064896.png)
4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Vue d'ensemble
Description
4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate, also known as BPTD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1. Crystal Structure Analysis
- The study by Trujillo-Ferrara et al. (2004) examined the crystal structure of compounds similar to the one . They found significant dihedral angles between the acetoxy group and the phenyl ring in these compounds, influencing their crystal packing behavior. Such structural insights are crucial for understanding the physical and chemical properties of these compounds (Trujillo-Ferrara et al., 2004).
2. Chemical Synthesis and Modification
- Various studies focus on the synthesis and modification of compounds structurally related to "4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0
2,6]dec-4-yl)acetate". For instance, Alleman and Vogel (1993) explored the regio- and stereoselective thioamination of related compounds. Such research contributes to the development of novel synthetic methods for complex organic molecules (Alleman & Vogel, 1993).
3. Drug Design and Therapy Applications
- Jilani et al. (2013) reported the synthesis and evaluation of compounds related to 4-benzylphenyl acetate derivatives in the context of inflammatory bowel diseases. Their research highlights the potential therapeutic applications of such compounds in medical treatments (Jilani et al., 2013).
4. Antimicrobial and Antitubercular Studies
- Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated their anti-tubercular activity. This research underlines the importance of such compounds in the development of new antimicrobial agents (Nimbalkar et al., 2018).
5. Chemical Properties and Reactions
- Studies like the one conducted by Matsumoto et al. (2005) explore the chemical properties and reactions of related compounds. Their research on the chemiluminescence profile of such compounds in different mediums can be pivotal for their application in analytical chemistry and sensor technology (Matsumoto et al., 2005).
Propriétés
IUPAC Name |
(4-benzylphenyl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-20(14-25-23(27)21-17-8-9-18(13-17)22(21)24(25)28)29-19-10-6-16(7-11-19)12-15-4-2-1-3-5-15/h1-7,10-11,17-18,21-22H,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQGGLOQYWXASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)OC4=CC=C(C=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4064824.png)
![1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4064836.png)
![N-2-adamantyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4064840.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4064848.png)
![3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4064855.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4064872.png)
![N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064873.png)
![1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4064886.png)
![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide](/img/structure/B4064903.png)
![N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4064915.png)
![N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064923.png)